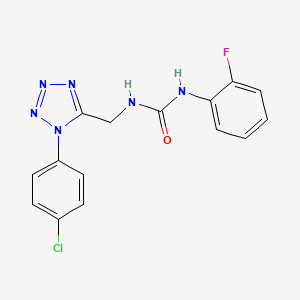

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a fluorophenyl group

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLADVROKTKUGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole derivative is then coupled with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its antimicrobial and anticancer properties. The tetrazole moiety is particularly noted for its ability to interact with various biological targets, leading to significant pharmacological effects.

-

Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (Huh7) and lung carcinoma (A549). The presence of the tetrazole moiety enhances its antitumor efficacy by inducing apoptosis and inhibiting cell proliferation. For instance:

- A study demonstrated significant inhibitory activity against Huh7 cells, showing a high selectivity index compared to traditional chemotherapeutics like Sorafenib.

- Structural modifications of the compound resulted in varying degrees of cytotoxicity, emphasizing the importance of specific substituents in enhancing biological activity.

- Antimicrobial Properties : Research suggests that derivatives containing the tetrazole ring demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis (Mtb). This indicates potential as an antibacterial agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes relevant to various diseases. For example, it has shown potential in inhibiting carbonic anhydrases (CAs), which are critical for physiological processes such as CO2 transport and pH regulation.

Synthetic Routes

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Materials : The synthesis often begins with readily available raw materials such as an appropriate isocyanate derivative.

- Reagents : Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, along with catalysts like triethylamine (TEA) to facilitate the formation of the urea linkage.

The biological activity of this compound is primarily attributed to its structural features:

- Mechanism of Action : The mechanism involves interaction with specific molecular targets, including enzymes or receptors relevant to various diseases. The tetrazole moiety can mimic the structure of certain biological molecules, allowing effective binding to these targets, leading to modulation of their activity.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : Research conducted on analogs of this compound showed significant inhibitory effects on cancer cell proliferation, reinforcing its candidacy for further development in oncology.

- Antimicrobial Efficacy : Studies have demonstrated that modifications in the structure can lead to enhanced antimicrobial properties against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(4-chlorophenyl)-3-(2-fluorophenyl)urea: Lacks the tetrazole ring, which may affect its biological activity and chemical reactivity.

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea: Similar structure but without the fluorophenyl group, which may influence its interaction with biological targets.

Uniqueness

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of both the tetrazole ring and the fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic compound with a complex structure that includes a tetrazole ring, chlorophenyl, and fluorophenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is C_{13}H_{11}ClF N_{5}O, with a molecular weight of approximately 346.75 g/mol. Its structure is characterized by:

- Tetrazole Ring : Known for diverse biological activities.

- Chlorophenyl Group : Enhances interaction with biological targets.

- Fluorophenyl Group : May influence pharmacokinetics and binding affinity.

Enzyme Inhibition

Research indicates that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea may act as an inhibitor of carbonic anhydrases (CAs), which are crucial for physiological processes such as CO2 transport and pH regulation. Preliminary studies suggest that the compound's interaction with specific enzymes could lead to significant pharmacological effects, although detailed mechanisms remain to be elucidated.

Anticancer Properties

The compound has shown promising results in vitro against various cancer cell lines. For instance, studies have reported significant antiproliferative effects, with calculated IC50 values indicating potent activity:

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

Antimicrobial Activity

Initial investigations have also highlighted the potential antimicrobial properties of this compound, suggesting it may be effective against resistant bacterial strains. The tetrazole moiety is particularly noted for its interactions with biological targets that could lead to significant antibacterial effects.

The mechanism by which 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. The interactions facilitated by the tetrazole ring and phenyl groups are crucial for modulating the activity of these targets.

Binding Affinity

Molecular dynamics simulations have suggested that the compound can form hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and specificity .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For example:

- Antiproliferative Studies : A series of diaryl ureas demonstrated significant antiproliferative effects against multiple cancer cell lines, emphasizing the importance of substituent groups on the phenyl rings for enhancing activity .

- Enzyme Inhibition Studies : Research into similar tetrazole-containing compounds has shown varied inhibitory effects on different carbonic anhydrase isoforms, suggesting a potential avenue for therapeutic application in conditions like glaucoma and cancer .

Q & A

Q. How can the synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including chlorination of aniline derivatives, tetrazole ring formation, and urea linkage assembly. Key steps include:

- Tetrazole Formation: Use sodium azide and trimethylsilyl chloride under reflux in anhydrous conditions to stabilize the tetrazole ring .

- Urea Coupling: React the tetrazole intermediate with 2-fluorophenyl isocyanate in dichloromethane, catalyzed by triethylamine, to form the urea bond. Optimize molar ratios (1:1.2 for amine:isocyanate) to minimize side products .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. What structural features of this compound influence its biological activity?

Methodological Answer: The tetrazole ring enhances solubility and metabolic stability, while the 4-chlorophenyl and 2-fluorophenyl groups modulate target binding.

- Tetrazole Role: Acts as a bioisostere for carboxylic acids, improving membrane permeability .

- Substituent Effects: The 4-chloro group increases hydrophobic interactions with enzyme pockets, and the 2-fluoro group reduces off-target binding via steric hindrance .

- Urea Linkage: Facilitates hydrogen bonding with biological targets (e.g., kinases or proteases) .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like cisplatin .

- Antimicrobial Testing: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Enzyme Inhibition: Screen against tyrosine kinases or carbonic anhydrases using fluorometric assays. Compare inhibition rates with known inhibitors (e.g., imatinib) .

Advanced Research Questions

Q. How can advanced spectroscopic techniques characterize this compound’s structure?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds between urea and tetrazole groups) .

- NMR Analysis: Use ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions:

- HRMS: Confirm molecular formula (C₁₅H₁₁ClFN₅O) with <2 ppm mass error .

Q. What strategies mitigate hydrolysis and oxidation during storage?

Methodological Answer:

- Hydrolysis Prevention: Store in anhydrous DMSO or under nitrogen at -20°C. Avoid aqueous buffers with pH > 8.0 .

- Oxidation Resistance: Add antioxidants (0.1% BHT) to solid samples. Use amber vials to block UV-induced degradation .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How do contradictory bioactivity results in structural analogs inform research on this compound?

Methodological Answer: Discrepancies in analog studies (e.g., variable anticancer efficacy) arise from substituent electronic effects:

- Thiophene vs. Phenyl Analogs: Thiophene-containing derivatives show higher kinase inhibition due to sulfur’s electron-withdrawing effects, while phenyl analogs exhibit better solubility .

- Fluorine Position: 2-fluorophenyl (meta) analogs reduce cytotoxicity compared to 4-fluorophenyl (para) derivatives, highlighting the need for substituent optimization .

Q. What computational methods predict this compound’s target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Prioritize poses with urea NH forming hydrogen bonds to Lys745 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .

- ADMET Prediction: Employ SwissADME to estimate logP (2.8), bioavailability (55%), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.